4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
Description
4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and a pyridin-3-ylmethylamine side chain. This compound (Mol. Formula: C₁₉H₁₄FN₃O₄S; Mol. Its synthesis and characterization are documented in screening reports, with 115 mg available for further studies .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFYOUOFLXTRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the fluorophenyl sulfonyl chloride, which is then reacted with furan-2-yl oxazole under specific conditions to form the desired product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Benzenesulfonyl Group
The fluorine atom at the para position of the benzenesulfonyl group distinguishes this compound from its chloro analog, 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine (Mol. Weight: 415.85 g/mol). The chloro-substituted derivative exhibits a 16.45 g/mol increase in molecular weight, which may marginally reduce solubility but enhance hydrophobic interactions in target binding pockets. Both compounds share identical furan and pyridinemethylamine substituents, suggesting similar synthetic pathways but divergent electronic profiles due to halogen electronegativity differences (F: 4.0 vs. Cl: 3.0) .
Table 1. Halogen-Substituted Analogs Comparison
| Property | Target Compound (F) | Chloro Analog (Cl) |
|---|---|---|
| Molecular Formula | C₁₉H₁₄FN₃O₄S | C₁₉H₁₄ClN₃O₄S |
| Molecular Weight (g/mol) | 399.4 | 415.85 |
| Available Quantity | 115 mg | 80 mg |
| Key Substituent | 4-Fluoro | 4-Chloro |
Heterocycle Core Modifications
Replacing the 1,3-oxazole core with a 1,3-thiazole ring, as in 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (Mol. Formula: C₁₅H₁₁ClN₂O₂S₂; Mol. Weight: 354.84 g/mol), introduces a sulfur atom. However, the absence of the furan-2-yl group in this analog may reduce its ability to engage in secondary interactions .
Side Chain Modifications
The compound 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS: 380319-71-1) replaces the pyridinemethylamine side chain with a morpholinopropyl group. The morpholine ring introduces a tertiary amine, increasing water solubility and enabling pH-dependent protonation. This modification may improve bioavailability but could also elevate metabolic susceptibility due to the flexible propyl linker .
Pharmacological and Physicochemical Insights
- Solubility : The pyridinemethylamine side chain contributes to moderate aqueous solubility, whereas morpholine or chloro-substituted analogs may exhibit divergent LogP values.
- Synthetic Accessibility : The target compound’s higher available quantity (115 mg vs. 80 mg for the chloro analog) suggests favorable synthetic yields or stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
